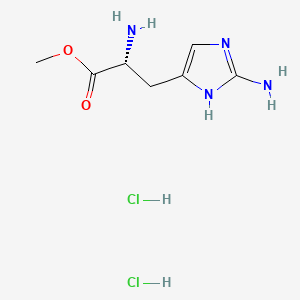
methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring and amino groups, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The product is then purified through recrystallization from hot methanol to achieve good yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as pulmonary aspergillosis.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride is unique due to its specific stereochemistry and the presence of both amino and imidazole functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H14Cl2N4O2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c1-13-6(12)5(8)2-4-3-10-7(9)11-4;;/h3,5H,2,8H2,1H3,(H3,9,10,11);2*1H/t5-;;/m1../s1 |
Clave InChI |
WAQAKIPJUVXWJM-ZJIMSODOSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CN=C(N1)N)N.Cl.Cl |
SMILES canónico |
COC(=O)C(CC1=CN=C(N1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















